molecular formula C14H22IN3O2 B1401676 tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate CAS No. 1245646-75-6

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

Cat. No. B1401676
CAS RN: 1245646-75-6
M. Wt: 391.25 g/mol
InChI Key: LQHGDQWPWOCYLF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate, also known as 5-Iodo-2,3-dihydropyridazin-4-one, is an organic compound that has been widely studied in recent years due to its unique properties. It has been found to have a wide range of applications, including in organic synthesis, drug discovery, and materials science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : Tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate is synthesized through various chemical reactions, involving condensation and nucleophilic substitution. These processes are essential for obtaining the compound in its pure form, necessary for research and potential applications in pharmacology (Sanjeevarayappa et al., 2015).

  • Structural Analysis : Detailed structural analysis through techniques like X-ray diffraction and NMR spectroscopy helps in understanding the molecular architecture of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate. This is crucial for identifying potential interactions and reactivity with other compounds or biological systems (Kong et al., 2016).

  • Biological Evaluation : While excluding information on dosage and side effects, research has been conducted to explore the biological activity of related compounds. For instance, some compounds have been evaluated for their antibacterial and anthelmintic activities, although results vary (Zhang et al., 2018).

Potential Applications

  • Antibacterial and Anthelmintic Activity : Investigations into the biological activity of tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate related compounds show varying degrees of antibacterial and anthelmintic effects. This suggests potential applications in developing treatments against specific infections and parasites (Sanjeevarayappa et al., 2015).

  • Intermediate in Pharmaceutical Synthesis : The compound serves as an important intermediate in the synthesis of various biologically active compounds. Its role in the synthesis pathway of drugs targeting specific diseases or disorders makes it valuable in pharmaceutical research (Kong et al., 2016).

  • Structural Component in Small Molecule Anticancer Drugs : The compound has been identified as a crucial intermediate in the development of small molecule anticancer drugs. Its incorporation into the molecular structure of these drugs highlights its significance in cancer research and treatment strategies (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(4-iodo-1H-pyridazin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-8-5-12(6-9-17)18-10-11(15)4-7-16-18/h4,7,10,12,16H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGDQWPWOCYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856236
Record name tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate

CAS RN

1245646-75-6
Record name 1,1-Dimethylethyl 4-(5-iodo-1(2H)-pyridazinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245646-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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